N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 878058-40-3
VCID: VC5486896
InChI: InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22)
SMILES: CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.46

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

CAS No.: 878058-40-3

Cat. No.: VC5486896

Molecular Formula: C18H23N3O4S

Molecular Weight: 377.46

* For research use only. Not for human or veterinary use.

N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide - 878058-40-3

Specification

CAS No. 878058-40-3
Molecular Formula C18H23N3O4S
Molecular Weight 377.46
IUPAC Name N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Standard InChI InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22)
Standard InChI Key ANESAOCUTDNSTF-UHFFFAOYSA-N
SMILES CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3

Introduction

Structural Characteristics and Molecular Design

Core Scaffold and Functional Groups

The compound’s structure features a central indole moiety, a bicyclic aromatic system common in natural products and pharmaceuticals. Positioned at the indole’s 3rd carbon is a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-), which is further substituted by an N-methyl acetamide side chain. The indole’s 1st nitrogen is functionalized with a 2-oxo-2-(piperidin-1-yl)ethyl group, introducing a ketone and a piperidine ring into the structure. This combination creates a hybrid molecule with potential multifunctional activity, as each component has established pharmacological roles:

  • Indole: Found in serotonin receptor modulators and kinase inhibitors.

  • Sulfonamide: Associated with antibacterial agents (e.g., sulfa drugs) and carbonic anhydrase inhibitors.

  • Piperidine: A common scaffold in central nervous system (CNS) drugs and enzyme inhibitors.

The SMILES notation (CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3) and InChIKey (ANESAOCUTDNSTF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches.

Physicochemical and Pharmacokinetic Properties

Molecular Descriptors and Solubility Predictions

PropertyValue
Molecular FormulaC18H23N3O4S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight377.46 g/mol
Calculated LogP~2.1 (moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

A comparison of three related compounds illustrates how structural variations influence properties:

CompoundMolecular WeightKey SubstituentHypothesized Activity
Target Compound (878058-40-3)377.46N-methyl acetamideBroad-spectrum antibacterial
Trifluoromethyl Analog (878057-27-3) 507.504-(trifluoromethyl)phenylEnhanced enzyme inhibition
o-Tolyl Analog (878058-50-5)453.56o-tolylImproved metabolic stability

The N-methyl acetamide group in the target compound likely reduces metabolic degradation compared to bulkier aryl substituents, balancing potency and pharmacokinetics.

Research Gaps and Future Directions

Priority Areas for Experimental Validation

  • Target Identification: High-throughput screening against kinase or GPCR panels.

  • In Vivo Toxicity: Acute toxicity studies in rodent models.

  • Synthetic Scalability: Development of cost-effective, high-yield routes for industrial production.

Collaborative efforts between computational chemists and pharmacologists will be critical to unlocking this compound’s therapeutic potential.

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